molecular formula C14H14O4 B2364209 7-hydroxy-3-pentanoyl-2H-chromen-2-one CAS No. 919742-28-2

7-hydroxy-3-pentanoyl-2H-chromen-2-one

Cat. No. B2364209
M. Wt: 246.262
InChI Key: HNGFGKVOBTXCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-3-pentanoyl-2H-chromen-2-one is a chemical compound with the CAS Number: 919742-28-2 . It has a molecular weight of 246.26 .


Molecular Structure Analysis

The InChI code for 7-hydroxy-3-pentanoyl-2H-chromen-2-one is 1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.26 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 7-Hydroxy-3-pentanoyl-2H-chromen-2-one is involved in the synthesis of new hydroxy ethers and heterocyclic coumarin derivatives. These compounds have been explored for their antibacterial activity, demonstrating the potential of 7-hydroxy-3-pentanoyl-2H-chromen-2-one derivatives in antimicrobial applications (Hamdi et al., 2008).

Antibacterial and Antioxidant Properties

  • Derivatives of 7-hydroxy-3-pentanoyl-2H-chromen-2-one have shown significant antibacterial and antioxidant activities. This includes their potential use against bacteria like Escherichia coli and Pseudomonas Aeruginosa, which are common causes of infections (Al-ayed, 2011).

Solvent-Free Synthesis Methodologies

  • Research has also focused on developing solvent-free conditions for the synthesis of 2H-chromen-2-ones, including 7-hydroxy-3-pentanoyl-2H-chromen-2-one. These methods are more environmentally friendly and can lead to various derivatives with potential biological activities (Verma et al., 2012).

Synthesis of Novel Derivatives

  • The compound has been used to synthesize novel derivatives such as 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their analogs. These compounds have been evaluated for their antibacterial and analgesic activities, highlighting the versatility of 7-hydroxy-3-pentanoyl-2H-chromen-2-one in synthesizing biologically active molecules (Rajesha et al., 2011).

properties

IUPAC Name

7-hydroxy-3-pentanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-2-3-4-12(16)11-7-9-5-6-10(15)8-13(9)18-14(11)17/h5-8,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGFGKVOBTXCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-pentanoyl-2H-chromen-2-one

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